![molecular formula C19H17NO3 B2584356 3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one CAS No. 892290-55-0](/img/structure/B2584356.png)
3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzylamine with a carbonyl compound .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused-ring system with a benzene ring and a pyridine ring. The presence of various substituents, such as the dimethylphenyl carbonyl group and the methoxy group in this compound, can significantly influence its physical and chemical properties .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Factors that could influence its properties include the presence of the dimethylphenyl carbonyl group and the methoxy group, as well as the overall structure of the quinoline ring system .科学的研究の応用
NMR Spectroscopy in Structural Differentiation
The application of NMR spectroscopy in differentiating isomeric dihydroisoquinolinones, including compounds similar to 3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one, has been explored. This technique helps to determine the position of RO-substituents in these compounds, providing a deeper understanding of their structural characteristics (Waigh, 1980).
Synthesis and Reactivity
Research into the synthesis and reactivity of compounds related to this compound has shown that they can undergo various reactions, leading to the formation of spirocyclic systems and 3,4-dihydroisoquinoline derivatives. These reactions are crucial for developing new compounds with potential applications in medicinal chemistry and materials science (Rozhkova et al., 2013).
Synthesis of Quinazoline Derivatives
A study on the synthesis of 4-(3'-Chlorophenylamino)-6-Methoxy Quinazoline derivatives, which are structurally similar to the target compound, provides insights into the methods used for creating a range of quinazoline-based compounds. This research could be relevant for the development of new pharmaceuticals or materials (Yan, Huang, & Zhang, 2013).
Luminescence Properties
The synthesis and study of cyano functionalized 6-methoxyquinolin-2-ones, related to the chemical , revealed interesting luminescence properties. These properties might be leveraged in the development of new optical materials or sensors (Enoua, Uray, & Stadlbauer, 2009).
Catalytic Applications
Research on rhodium-promoted C–H bond activation of quinoline and methylquinolines, including compounds structurally related to this compound, provides valuable information on their potential use in catalysis. This is particularly relevant in the context of organic synthesis and the development of new catalytic processes (De las Heras et al., 2022).
Crystallography and Computational Studies
Crystallographic and computational studies of novel quinolinone derivatives offer insights into the molecular structure and properties of these compounds. This research is crucial for understanding the chemical behavior and potential applications of similar compounds in various scientific fields (Bai et al., 2012).
作用機序
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some quinoline derivatives have been found to exhibit biological activities, such as antimicrobial, antifungal, antimalarial, and anticancer activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-5-13(8-12(11)2)18(21)16-10-20-17-7-6-14(23-3)9-15(17)19(16)22/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRVDMKIPXFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)
![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)
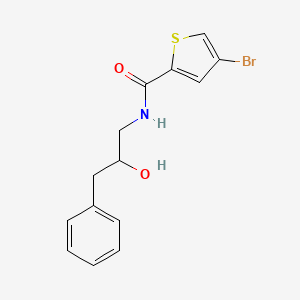
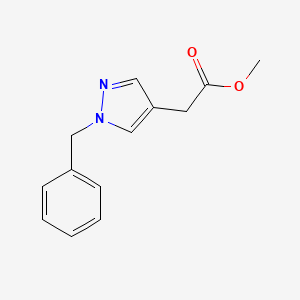
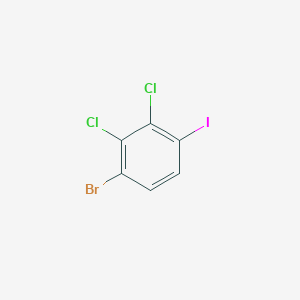
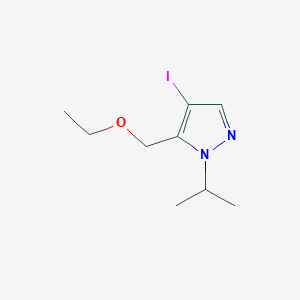
![Tert-butyl N-[2-[1-[4-(prop-2-enoylamino)benzoyl]piperidin-2-yl]ethyl]carbamate](/img/structure/B2584285.png)
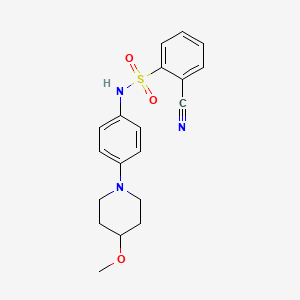

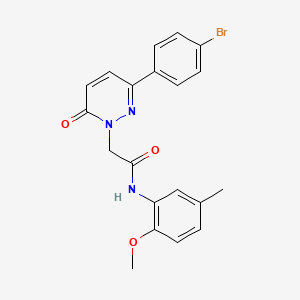

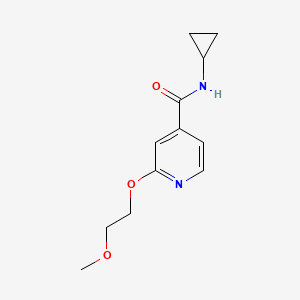
![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)
![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-{[(dimethylamino)methylene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2584296.png)